molecular formula C16H20BBrN2O2 B2677344 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester CAS No. 2377608-85-8

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester

Cat. No.: B2677344
CAS No.: 2377608-85-8
M. Wt: 363.06
InChI Key: QKWRTLHBAJSWHY-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is an organoboron compound with the molecular formula C16H20BBrN2O2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid pinacol ester group, which makes it a valuable reagent in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester typically involves the reaction of 1-benzyl-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic structures .

Comparison with Similar Compounds

1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester can be compared with other boronic acid derivatives, such as:

The unique structure of this compound, particularly the presence of the bromine atom and the benzyl group, provides distinct reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-benzyl-4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWRTLHBAJSWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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